3-(1-Hydroxyethyl)benzene-1-sulfonamide
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Overview
Description
3-(1-Hydroxyethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound features a benzene ring substituted with a hydroxyethyl group and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase (dhps) .
Mode of Action
Sulfonamides, including 3-(1-Hydroxyethyl)benzene-1-sulfonamide, inhibit DHPS, an enzyme that catalyzes the conversion of PABA (para-aminobenzoate) to dihydropteroate, a key step in folate synthesis . This inhibition disrupts bacterial folate synthesis, leading to a deficiency of necessary metabolites and ultimately inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the biochemical pathway of folate synthesis in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth by disrupting folate synthesis, which is crucial for nucleic acid synthesis and amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of ethylbenzene with sulfur trioxide to form ethylbenzenesulfonic acid, which is then treated with ammonia to yield the sulfonamide derivative .
Industrial Production Methods
Industrial production of 3-(1-Hydroxyethyl)benzene-1-sulfonamide often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(1-oxoethyl)benzene-1-sulfonamide.
Reduction: Formation of 3-(1-aminoethyl)benzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)benzene-1-sulfonamide
- 3-(1-Hydroxypropyl)benzene-1-sulfonamide
- 3-(1-Hydroxyethyl)benzene-1-sulfonic acid
Uniqueness
3-(1-Hydroxyethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
3-(1-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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